Nafimidone
Overview
Description
Nafimidone is an anticonvulsant drug belonging to the imidazole class. It contains a naphthyl group and was discovered accidentally during a search for antifungal agents . This compound is primarily used to manage epilepsy and other seizure disorders.
Preparation Methods
The synthesis of nafimidone involves the straightforward displacement of imidazole from the activated chlorine atom of chloro-methyl-β-naphthylketone . This method is efficient and commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Nafimidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the naphthyl group.
Substitution: The imidazole ring can be substituted with various functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically this compound derivatives with modified pharmacological properties.
Scientific Research Applications
Nafimidone has several scientific research applications:
Chemistry: This compound derivatives are studied for their potential as anticonvulsant agents.
Biology: Research focuses on the biological activity of this compound and its derivatives, particularly their effects on neural pathways.
Medicine: this compound is used in clinical settings to manage epilepsy and other seizure disorders.
Mechanism of Action
Nafimidone exerts its anticonvulsant effects by modulating neural activity. It is believed to interact with specific molecular targets in the brain, such as sodium and calcium channels, reducing the frequency of nerve firing . This modulation helps prevent the abnormal electrical activity that leads to seizures.
Comparison with Similar Compounds
Nafimidone is unique among anticonvulsant drugs due to its imidazole structure and naphthyl group. Similar compounds include:
Miconazole: Known for its antifungal properties, miconazole shares structural similarities with this compound and has been studied for its potential anticonvulsant effects.
Primidone: Another anticonvulsant, primidone, has a different mechanism of action but is used to manage similar conditions.
This compound’s unique structure and accidental discovery set it apart from other anticonvulsant drugs, making it a valuable compound in both research and clinical settings.
Biological Activity
Nafimidone, an imidazole-substituted anticonvulsant, has garnered attention for its potential therapeutic applications beyond epilepsy, particularly in the context of diabetic neuropathy and neuroprotection. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Overview of this compound
This compound is structurally related to phenytoin and carbamazepine but exhibits distinct pharmacological properties. Its primary mechanism involves modulation of sodium channels, which is crucial for its anticonvulsant effects. Recent studies have also explored its derivatives, revealing promising results in various biological contexts.
Anticonvulsant Activity
This compound has been primarily studied for its anticonvulsant properties. A significant study evaluated three this compound derivatives (C1, C2, C3) for their effects on thermal pain sensation in diabetic mice. The results indicated that:
- C3 significantly restored normal thermal pain responses in diabetic mice across multiple tests.
- C1 and C2 showed effectiveness primarily in cold-plate tests but were less impactful overall compared to C3.
This suggests that this compound derivatives may be beneficial in managing conditions where epilepsy coexists with diabetic neuropathy, highlighting their dual action on pain and seizure control .
Neuroprotective Effects
Recent investigations into this compound derivatives have also highlighted their neuroprotective capabilities. A study focused on three this compound alcohol esters demonstrated that:
- These compounds inhibited acetylcholinesterase activity, which is crucial for maintaining neurotransmitter balance.
- They showed no affinity for GABA receptors but interacted with cholinesterase enzymes at their peripheral anionic sites.
- One particular derivative improved survival rates during status epilepticus in animal models .
Metabolism and Pharmacokinetics
Understanding the metabolism of this compound is essential for evaluating its therapeutic potential. Research has characterized its biotransformation pathways across different species:
- The primary metabolic pathway involves reduction to this compound alcohol.
- Further transformations include oxidation and conjugation processes .
The differences in metabolic profiles between species, particularly between dogs and higher primates, could influence the pharmacological efficacy and safety of this compound in clinical applications.
Data Table: Summary of Key Findings
Case Studies
Case Study 1: Diabetic Neuropathy Management
A randomized animal study assessed the efficacy of this compound derivatives on diabetic neuropathy. The findings indicated that the C3 derivative effectively mitigated loss of sensation associated with diabetic neuropathy while also exhibiting anticonvulsant properties.
Case Study 2: Neuroprotection in Epilepsy
In a separate study focusing on neurological protection during seizures, this compound alcohol derivatives demonstrated significant neuroprotective effects, suggesting potential use as adjunct therapy in epilepsy management.
Properties
IUPAC Name |
2-imidazol-1-yl-1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPVLJQRUQVNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70891-37-1 (mono-hydrochloride) | |
Record name | Nafimidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214426 | |
Record name | Nafimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64212-22-2 | |
Record name | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64212-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafimidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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